molecular formula C9H10N4O B14669551 Bis(3-methyl-1H-pyrazol-1-yl)methanone CAS No. 50476-16-9

Bis(3-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B14669551
CAS No.: 50476-16-9
M. Wt: 190.20 g/mol
InChI Key: YUSRXFUVNOWNKJ-UHFFFAOYSA-N
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Description

Bis(3-methyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features two pyrazole rings connected by a methanone bridge, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two main strategies for the synthesis of bis(pyrazolyl)methane derivatives, including Bis(3-methyl-1H-pyrazol-1-yl)methanone :

    One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.

    One-Pot Pseudo Five-Component Reactions: This approach involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of aldehydes.

Industrial Production Methods

Industrial production methods for bis(pyrazolyl)methane derivatives often involve the use of high-yielding, one-pot synthesis techniques. Catalysts such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) are employed to achieve high yields and efficient reactions .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrazole rings .

Mechanism of Action

The mechanism of action of Bis(3-methyl-1H-pyrazol-1-yl)methanone involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis(3-methyl-1H-pyrazol-1-yl)methanone include:

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit diverse biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

CAS No.

50476-16-9

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

bis(3-methylpyrazol-1-yl)methanone

InChI

InChI=1S/C9H10N4O/c1-7-3-5-12(10-7)9(14)13-6-4-8(2)11-13/h3-6H,1-2H3

InChI Key

YUSRXFUVNOWNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)N2C=CC(=N2)C

Origin of Product

United States

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